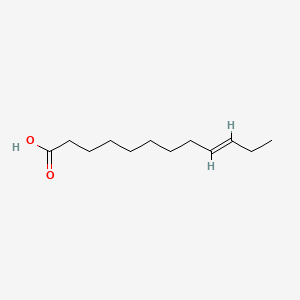

9-Dodecenoic acid

Cat. No. B1234961

M. Wt: 198.3 g/mol

InChI Key: FKLSONDBCYHMOQ-ONEGZZNKSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US09045447B2

Procedure details

Methyl 9-dodecenoate (1273 g, 6.00 mol), water (540 mL), and isopropanol (300 mL) were added to a 5 L, 4-neck round-bottom flask at room-temperature. The flask was fitted with an over-head stirrer, condenser, a thermocouple, and an addition flask. Nitrogen was passed through the headspace for thirty-minutes while stirring. Potassium hydroxide (10 M, 660 mL, 6.60 mol) was added drop-wise over thirty-minutes. After stirring for about 45 minutes, an exotherm was observed and the mixture became homogenous. Within the next hour, stirring became impeded by formation of a gel. To re-enable stirring, an additional 300 mL of isopropanol was kneaded into the mixture with a metal spatula. The reaction was monitored by thin layer chromatography (10% EtOAc in hexanes eluent, iodine stain); reaction aliquots were quenched with aqueous hydrochloric acid, washed with water, then taken up in iPrOH. When all starting material had been consumed, the reaction was placed in an ice bath and acidified with 37% aqueous HCl (600 mL) while maintaining a temperature below 40° C. The reaction mixture was transferred into a large separatory funnel and washed with brine (3×250 mL), dried with magnesium sulfate, filtered, and dried in vacuo. The reaction was purified by vacuum distillation to give 9-dodecenoic acid (1054 g, 5.3 mol, 89% yield).

[Compound]

Name

hexanes

Quantity

0 (± 1) mol

Type

solvent

Reaction Step Four

Name

Yield

89%

Identifiers

|

REACTION_CXSMILES

|

[C:1]([O:14]C)(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH:10][CH2:11][CH3:12].O.[OH-].[K+].II>CCOC(C)=O.C(O)(C)C>[C:1]([OH:14])(=[O:13])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH:9]=[CH:10][CH2:11][CH3:12] |f:2.3|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

1273 g

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCCC=CCC)(=O)OC

|

|

Name

|

|

|

Quantity

|

540 mL

|

|

Type

|

reactant

|

|

Smiles

|

O

|

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Step Two

|

Name

|

|

|

Quantity

|

660 mL

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[K+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

II

|

Step Four

[Compound]

|

Name

|

hexanes

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

|

Step Five

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCOC(=O)C

|

Step Six

|

Name

|

|

|

Quantity

|

300 mL

|

|

Type

|

solvent

|

|

Smiles

|

C(C)(C)O

|

Conditions

Stirring

|

Type

|

CUSTOM

|

|

Details

|

while stirring

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The flask was fitted with an over-head stirrer, condenser

|

WAIT

|

Type

|

WAIT

|

|

Details

|

Nitrogen was passed through the headspace for thirty-minutes

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for about 45 minutes

|

|

Duration

|

45 min

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

Within the next hour, stirring

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

To re-enable stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

reaction aliquots

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were quenched with aqueous hydrochloric acid

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

When all starting material had been consumed

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the reaction was placed in an ice bath

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

while maintaining a temperature below 40° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was transferred into a large separatory funnel

|

WASH

|

Type

|

WASH

|

|

Details

|

washed with brine (3×250 mL)

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried with magnesium sulfate

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried in vacuo

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The reaction was purified by vacuum distillation

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCCC=CCC)(=O)O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| AMOUNT: AMOUNT | 5.3 mol | |

| AMOUNT: MASS | 1054 g | |

| YIELD: PERCENTYIELD | 89% | |

| YIELD: CALCULATEDPERCENTYIELD | 88.3% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |